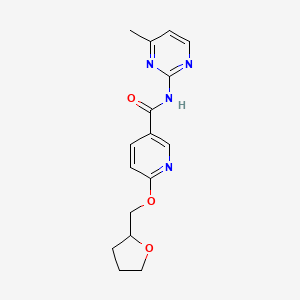

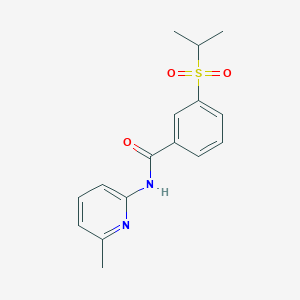

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of nicotinamide derivatives, including compounds similar to "N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide," involves complex organic synthesis techniques. Lewis acid-promoted direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates is a method used for preparing nicotinamide and nicotinic acid derivatives. This approach enables the facile preparation of trisubstituted nicotinonitriles, which upon hydrolysis yield nicotinamide derivatives (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is complex and exhibits interesting features such as hydrogen bonding and π-π interactions. Studies on similar compounds show that the molecular structure is influenced by various factors including the nature of substituents and the molecular environment. For example, the structure of bis(4-methoxybenzoato)-κ2 O,O′;κO-bis(nicotinamide-κN 1)zinc(II) reveals a distorted trigonal-bipyramidal geometry around the zinc ion, indicating the versatile coordination modes of nicotinamide derivatives (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the N-methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) is a critical reaction in the metabolism of nicotinamide, influencing several physiological and pathological processes. This reaction highlights the importance of nicotinamide derivatives in cellular metabolism and their potential role in disease mechanisms (Sartini et al., 2011).

Scientific Research Applications

Role in Enzymatic Functions and Metabolic Pathways

Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. This process is crucial for the regulation of metabolic pathways and detoxification mechanisms within the body. Studies have shown that NNMT is involved in the metabolism of xenobiotics and the modulation of cellular energy states, highlighting its potential as a therapeutic target for metabolic disorders and cancer (Aksoy, Szumlanski, & Weinshilboum, 1994).

Implications in Disease and Therapeutic Potential

NNMT overexpression has been linked to various human diseases, including cancers, obesity, and metabolic syndrome. The enzyme's activity affects the methylation potential within cells, influencing epigenetic states and gene expression patterns. For instance, the overexpression of NNMT in cancer cells has been shown to create a metabolic methylation sink, leading to altered methylation landscapes and the promotion of tumorigenesis (Ulanovskaya, Zuhl, & Cravatt, 2013). Conversely, inhibitors of NNMT have shown promise in reversing these effects, opening avenues for novel cancer therapies and metabolic disease treatments (Kannt et al., 2018).

Detoxification and Biochemical Interactions

NNMT plays a significant role in the detoxification of harmful substances. By catalyzing the N-methylation of nicotinamide and related compounds, NNMT aids in the removal of toxic metabolites from the body. This enzyme is also involved in the metabolism of drugs and xenobiotics, suggesting its importance in pharmacology and toxicology (Shimada, Mishima, Kitamura, & Tatsumi, 1987).

Molecular and Structural Insights

Recent structural studies have provided insights into the mechanism of action of NNMT, including the identification of small molecule inhibitors and the understanding of substrate recognition. These findings are crucial for the development of targeted therapies aimed at modulating NNMT activity for therapeutic benefits (Babault et al., 2018; Peng et al., 2011).

properties

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-6-7-17-16(19-11)20-15(21)12-4-5-14(18-9-12)23-10-13-3-2-8-22-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBPFPTLSBUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)